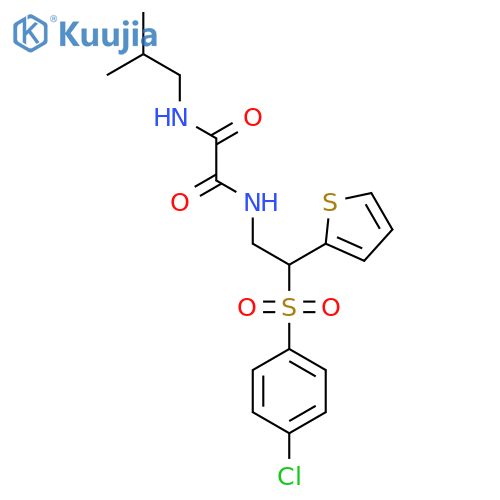

Cas no 896324-06-4 (N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)

N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide

- F2570-0407

- N1-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide

- AKOS021603425

- MFCD06748583

- 896324-06-4

- AKOS002056479

- CCG-195580

- N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide

- N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide

-

- インチ: 1S/C18H21ClN2O4S2/c1-12(2)10-20-17(22)18(23)21-11-16(15-4-3-9-26-15)27(24,25)14-7-5-13(19)6-8-14/h3-9,12,16H,10-11H2,1-2H3,(H,20,22)(H,21,23)

- InChIKey: PZYVMPKMICSIEQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(C(C1=CC=CS1)CNC(C(NCC(C)C)=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 428.0631272g/mol

- どういたいしつりょう: 428.0631272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 129Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2570-0407-20mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-1mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-2mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-75mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-3mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-15mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-5μmol |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-2μmol |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-10mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2570-0407-25mg |

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide |

896324-06-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide 関連文献

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamideに関する追加情報

Professional Introduction to N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide (CAS No. 896324-06-4)

N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 896324-06-4, represents a confluence of advanced structural motifs that make it a promising candidate for various applications in drug discovery and molecular research.

The molecular structure of this compound is characterized by the presence of multiple functional groups, including a 4-chlorobenzenesulfonyl moiety and a thiophen-2-yl substituent, which are strategically positioned to interact with biological targets. The N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl part of the molecule contributes to its potential as a bioisostere or scaffold for developing novel therapeutic agents. Additionally, the N-(2-methylpropyl)ethanediamide component introduces flexibility and modularity, allowing for further chemical modifications and derivatization.

In recent years, the pharmaceutical industry has seen a surge in the development of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The thiophen-2-yl group, in particular, is known for its presence in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. This structural feature enhances the compound's potential to interact with enzymes and receptors in complex biological systems.

The 4-chlorobenzenesulfonyl moiety adds another layer of complexity to the molecule, providing a site for further functionalization through sulfonylation reactions. Sulfonyl groups are widely recognized for their role in enhancing binding affinity and metabolic stability, making them invaluable in medicinal chemistry. The combination of these two distinct structural elements suggests that N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide could exhibit unique pharmacological properties that are not observed with simpler analogs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide and target proteins. For instance, studies have shown that the thiophen-2-yl group can form hydrogen bonds with specific residues in protein active sites, while the 4-chlorobenzenesulfonyl moiety may engage in hydrophobic interactions or participate in π-stacking events.

The N-(2-methylpropyl)ethanediamide component of the molecule also plays a crucial role in determining its overall physicochemical properties. This group contributes to the compound's solubility in both polar and nonpolar solvents, which is essential for formulation development and biological studies. Furthermore, the presence of amide linkages can influence the compound's metabolic stability and biodistribution upon administration.

In the context of drug discovery, N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide represents an excellent starting point for designing novel therapeutics. Its unique structural features allow for selective modifications that can fine-tune its biological activity. For example, researchers can explore variations in the length and nature of side chains attached to the amide nitrogen atoms to optimize receptor binding affinity or alter metabolic clearance rates.

One particularly intriguing aspect of this compound is its potential as a scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted by small-molecule drugs. The combination of a thiophen-2-yl group and a sulfonylated aromatic ring provides a framework that can mimic natural substrates or compete with ATP binding at kinase active sites. Preliminary computational studies have suggested that derivatives of N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide could exhibit inhibitory activity against various kinases, including those implicated in cancer and inflammatory diseases.

Another area where this compound shows promise is in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The structural complexity of N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide makes it a good candidate for interfering with bacterial cell wall synthesis or other essential processes. Additionally, its ability to undergo further chemical modifications allows researchers to explore different antimicrobial scaffolds derived from this core structure.

The synthesis of N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropil ethanediamide involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include sulfonylation reactions to introduce the 4-chlorobenzenesulfonyl group, cross-coupling reactions to attach the thiophen-22y1 moiety, and amide bond formation to incorporate the N(—(—m—m—m—m—m—m—m—m—m—m—m—m—m—m propy1 ethanediarnidc) component. These synthetic strategies highlight the versatility of contemporary organic methodologies and their ability to construct complex molecules with high precision.

In conclusion, N'- 24 chlorobenzensulony1 - 22 thiophen - 22y1 ethy1 - N(() -() -() -) -) -) -) -) -) - methyl propy1 ethanediarnidc (CAS No.

896324-06-4 (N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide) 関連製品

- 2171835-72-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)

- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)

- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 206761-68-4((2-Methoxy-5-phenyl)phenyl Isothiocyanate)

- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 2229443-56-3(5-(1-Amino-2,2-dimethylcyclopropyl)-2-nitrophenol)

- 1394953-56-0(5-nitropyridine-2,3-diol)

- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)

- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)